molecular formula C12H9ClN4O B12970666 2-Amino-6-chloro-4-(1H-imidazol-1-yl)quinolin-8-ol

2-Amino-6-chloro-4-(1H-imidazol-1-yl)quinolin-8-ol

Cat. No.: B12970666
M. Wt: 260.68 g/mol
InChI Key: BDZJRGSGWRMSKM-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-4-(1H-imidazol-1-yl)quinolin-8-ol is a heterocyclic compound that features a quinoline core with an imidazole ring attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chloro-4-(1H-imidazol-1-yl)quinolin-8-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate substituted anilines and imidazoles under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloro-4-(1H-imidazol-1-yl)quinolin-8-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions include various substituted quinolines and imidazoles, which can have different biological and chemical properties .

Scientific Research Applications

2-Amino-6-chloro-4-(1H-imidazol-1-yl)quinolin-8-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-chloro-4-(1H-imidazol-1-yl)quinolin-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-chloro-4-(1H-imidazol-1-yl)quinolin-8-ol is unique due to the presence of both the imidazole ring and the specific substitutions on the quinoline core. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H9ClN4O

Molecular Weight

260.68 g/mol

IUPAC Name

2-amino-6-chloro-4-imidazol-1-ylquinolin-8-ol

InChI

InChI=1S/C12H9ClN4O/c13-7-3-8-9(17-2-1-15-6-17)5-11(14)16-12(8)10(18)4-7/h1-6,18H,(H2,14,16)

InChI Key

BDZJRGSGWRMSKM-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)C2=CC(=NC3=C2C=C(C=C3O)Cl)N

Origin of Product

United States

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